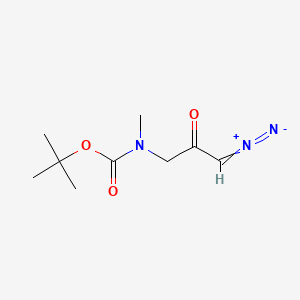

tert-butylN-(3-diazo-2-oxopropyl)-N-methylcarbamate

Description

tert-ButylN-(3-diazo-2-oxopropyl)-N-methylcarbamate is a chemical compound with the molecular formula C8H13N3O3. It is known for its unique structure, which includes a diazo group, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula |

C9H15N3O3 |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

tert-butyl N-(3-diazo-2-oxopropyl)-N-methylcarbamate |

InChI |

InChI=1S/C9H15N3O3/c1-9(2,3)15-8(14)12(4)6-7(13)5-11-10/h5H,6H2,1-4H3 |

InChI Key |

HZZOXESZIPEHBI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(=O)C=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl N-(3-diazo-2-oxopropyl)-N-methylcarbamate typically involves the formation of a diazoketone functionality adjacent to a protected amino group. The key step is the introduction of the diazo group onto the α-position of a ketone or ketoester precursor bearing the tert-butyl N-methylcarbamate moiety.

Precursor Preparation

A common precursor is tert-butyl N-methylcarbamate derivatives bearing a 3-oxopropyl side chain. These are generally prepared by reductive amination or carbamate protection of amino alcohols or amino aldehydes, followed by oxidation to the keto form.

Reductive Amination Route: Benzaldehyde derivatives react with 4-amino-1-butanol or similar aminoalcohols in methanol, followed by sodium borohydride reduction to yield benzyl carbamate derivatives, which are then converted to tert-butyl carbamates via standard protecting group strategies.

Oxidation to Keto Derivative: The hydroxy group in the side chain is oxidized to the corresponding ketone, typically using mild oxidizing agents, yielding tert-butyl N-methylcarbamate with a 3-oxopropyl substituent.

Diazotransfer Reaction

The key transformation to introduce the diazo group involves the conversion of the α-keto group into a diazoketone. This step is generally performed using diazotransfer reagents such as:

Diazomethane or Trimethylsilyldiazomethane: Traditionally used but with significant safety concerns due to toxicity and explosiveness.

Alternative Diazotransfer Reagents: Safer and more convenient reagents like p-toluenesulfonyl azide (p-TsN3) or diazo transfer reagents under catalytic conditions have been developed to avoid the use of hazardous diazomethane.

The diazotransfer is typically carried out under mild conditions, often in the presence of a base such as cesium carbonate or sodium hydride, and sometimes catalyzed by transition metal complexes to improve yield and selectivity.

Representative Synthetic Procedure

A general procedure adapted from recent literature:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Benzaldehyde derivative + 4-amino-1-butanol, methanol, room temperature, 3.5 h | Reductive amination to form benzyl carbamate intermediate |

| 2 | Sodium borohydride, methanol, overnight | Reduction of imine intermediate |

| 3 | Oxidation of hydroxy group to ketone | Using mild oxidant (e.g., PCC, Dess-Martin periodinane) |

| 4 | Diazotransfer reagent (e.g., p-TsN3), base (Cs2CO3), benzene, 60 °C, 24 h | Conversion to diazoketone |

The product is then purified by flash column chromatography using silica gel, with eluent gradients typically moving from hexane/ethyl acetate mixtures to isolate the diazoketone compound in high purity.

Analysis of Preparation Methods

Advantages and Disadvantages

Yield and Purity

- Yields for the diazoketone formation step typically range from 70% to 96%, depending on substrate and reaction conditions.

- Purity is generally confirmed by NMR (1H, 13C), mass spectrometry (ESI-MS), and chromatographic methods (TLC, flash chromatography).

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-(3-diazo-2-oxopropyl)-N-methylcarbamate undergoes various chemical reactions, including:

Oxidation: The diazo group can be oxidized to form different oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The diazo group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

tert-ButylN-(3-diazo-2-oxopropyl)-N-methylcarbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-ButylN-(3-diazo-2-oxopropyl)-N-methylcarbamate involves its interaction with molecular targets through the diazo group. This group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved may include nucleophilic substitution or addition reactions .

Comparison with Similar Compounds

Similar Compounds

tert-ButylN-(3-diazo-2-oxopropyl)carbamate: Similar structure but lacks the N-methyl group.

tert-ButylN-(3-diazo-2-oxopropyl)-N-ethylcarbamate: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

tert-ButylN-(3-diazo-2-oxopropyl)-N-methylcarbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and applications compared to its analogs .

Biological Activity

Tert-butylN-(3-diazo-2-oxopropyl)-N-methylcarbamate is a synthetic organic compound characterized by its unique diazo and carbamate functional groups. This compound has garnered attention for its potential applications in organic synthesis and its biological activity, though detailed studies on its specific biological effects remain limited. This article aims to summarize the current understanding of the biological activity of this compound, including synthesis methods, reactivity, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular structure of this compound includes:

- A tert-butyl group , which enhances solubility and steric hindrance.

- A diazo group , known for its reactivity in various chemical transformations.

- An N-methylcarbamate moiety , contributing to the compound's potential biological interactions.

Table 1: Structural Comparison with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl methyl(2-oxopropyl)carbamate | Structure | Lacks the diazo group but retains carbamate functionality. |

| Diazomethane | Structure | A simpler diazo compound known for its reactivity but limited stability. |

| Benzyl N-(3-diazo-2-oxopropyl)carbamate | Structure | Contains a benzyl group instead of tert-butyl, providing insights into substituent effects. |

Synthesis Methods

Several synthetic routes have been developed for preparing this compound. These methods typically involve the diazotization of appropriate precursors followed by carbamate formation. The synthesis process often requires careful control of reaction conditions to ensure high yields and purity.

Biological Activity

While comprehensive studies are still needed, initial investigations suggest that this compound may exhibit various biological activities, particularly in relation to enzyme interactions. The diazo group is known to participate in reactions that can modify enzyme function or inhibit enzymatic activity.

Case Studies

- Enzyme Inhibition : Preliminary studies indicate potential inhibition of cholinesterases, enzymes critical in neurotransmission. Such inhibition could lead to significant physiological effects, particularly in neurobiology.

- Reactive Intermediates : The compound's ability to generate reactive intermediates may be exploited in further synthetic applications or as a mechanism for biological activity modulation.

Research Findings

Research on related compounds has provided insights into the biological potential of this compound. For instance, studies on diazomethane have shown that similar diazo compounds can act as potent electrophiles, engaging in nucleophilic attacks that alter protein structures or function.

Table 2: Summary of Biological Activities from Related Studies

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Diazomethane | Potent electrophile; modifies protein function | |

| Benzyl N-(3-diazo-2-oxopropyl)carbamate | Potential cholinesterase inhibition |

Q & A

Q. Q1. What are the primary synthetic routes for tert-butyl N-(3-diazo-2-oxopropyl)-N-methylcarbamate, and how do reaction conditions influence yield?

The synthesis typically involves coupling tert-butyl carbamate derivatives with diazo-containing intermediates. Key steps include:

- Amide coupling : Reacting tert-butyl carbamate with a diazo-acetyl chloride derivative in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) .

- Diazo group introduction : Using diazo-transfer reagents like tosyl azide under controlled pH (7–8) to avoid premature decomposition .

- Critical parameters : Temperature (0–25°C), solvent polarity (higher yields in DCM vs. acetonitrile), and stoichiometric ratios (1:1.2 for carbamate:diazonium salt) significantly impact purity and yield .

Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?

- Spectroscopic methods :

- ¹H/¹³C NMR : Verify tert-butyl (δ ~1.2 ppm), carbamate carbonyl (δ ~155–160 ppm), and diazo group (δ ~4.5–5.0 ppm) .

- IR spectroscopy : Confirm N-methylcarbamate (C=O stretch ~1700 cm⁻¹) and diazo (N=N stretch ~2100 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Synthesis Optimization

Q. Q3. How can contradictory yield data in literature for this compound’s synthesis be resolved?

Discrepancies often arise from:

- Solvent choice : Polar aprotic solvents (e.g., DCM) improve diazo stability compared to THF, which may induce side reactions .

- Catalyst selection : Transition-metal catalysts (e.g., Cu(I)) may enhance coupling efficiency but require strict anhydrous conditions to prevent diazo decomposition .

- Resolution strategy : Use design of experiments (DoE) to systematically vary solvent, temperature, and catalyst loading, followed by ANOVA to identify statistically significant factors .

Q. Q4. What purification techniques are optimal for isolating tert-butyl N-(3-diazo-2-oxopropyl)-N-methylcarbamate?

- Chromatography : Flash column chromatography with silica gel (hexane:ethyl acetate 3:1) resolves diazo byproducts .

- Recrystallization : Use a mixed solvent system (e.g., DCM:hexane) to enhance crystal purity. Monitor via HPLC (C18 column, 80:20 H₂O:acetonitrile) .

Biological Activity Evaluation

Q. Q5. How can researchers design experiments to evaluate this compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) via diazo and carbamate groups. Validate with in vitro assays (IC₅₀ measurements) .

- QSAR studies : Correlate substituent effects (e.g., tert-butyl bulkiness) with inhibitory activity using CoMFA or CoMSIA models .

Q. Q6. What mechanisms might explain its potential anti-inflammatory or anticancer activity?

- Enzyme inhibition : The diazo group may act as a Michael acceptor, covalently modifying cysteine residues in inflammatory mediators (e.g., COX-2) or oncogenic kinases .

- Oxidative stress modulation : Diazo decomposition under cellular redox conditions could release reactive oxygen species (ROS), inducing apoptosis in cancer cells .

Stability and Storage

Q. Q7. How should this compound be stored to prevent decomposition?

- Conditions : Store at –20°C in amber vials under inert gas (argon) to minimize light/oxygen exposure.

- Stability tests : Monitor via TLC or HPLC weekly; degradation manifests as loss of diazo IR signal (~2100 cm⁻¹) and new carbonyl peaks (δ ~175 ppm in ¹³C NMR) .

Data Contradiction and Reproducibility

Q. Q8. How can researchers address conflicting reports on the compound’s solubility?

- Solubility testing : Use standardized protocols (e.g., shake-flask method in PBS pH 7.4, DMSO, or ethanol).

- Contradictions explained : Variations arise from crystallinity (amorphous vs. crystalline forms) and residual solvents altering polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.